molecular formula C20H16N4O3S2 B2932017 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895416-99-6

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2932017
CAS RN: 895416-99-6
M. Wt: 424.49
InChI Key: KCADBYCRQMGZQP-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Catalyst Development

Compounds with thiazole and pyridine moieties have been investigated for their utility as ligands in catalyst development, particularly for bimetallic composite catalysts. Such catalysts have been shown to be highly active in the Suzuki reaction in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings, which are critical for developing various pharmaceuticals and organic materials (Bumagin et al., 2019).

Anticancer Research

Derivatives similar to the compound have been explored for their potential in anticancer applications. For example, certain pyridine, pyrimidine, and isoxazole derivatives have been synthesized and evaluated for in vitro cytotoxic activity against cancer cell lines, demonstrating promising growth inhibitory effects compared to standard drugs like doxorubicin (Mansour et al., 2020).

Materials Science

In materials science, aromatic polythiazole-amides containing thiazole units have been synthesized for their high thermal stability and solvent solubility. These materials are of interest for their potential applications in high-performance polymers due to their excellent heat resistance and mechanical properties (Inoue & Imai, 1995).

Environmental Sensing and Analysis

Thiazole derivatives have also been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. Such probes are crucial for environmental monitoring and the detection of toxic substances in water samples, showcasing the utility of thiazole compounds in environmental science and analytical chemistry (Wang et al., 2012).

Corrosion Inhibition

Research into thiazole-based pyridine derivatives has demonstrated their potential as effective corrosion inhibitors for mild steel in acidic environments. These studies are significant for the development of new materials that can prevent corrosion, extending the life of metal structures and components in industrial applications (Chaitra et al., 2016).

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-5-6-15-18(13(12)2)22-20(29-15)23(11-14-4-3-9-21-10-14)19(25)16-7-8-17(28-16)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADBYCRQMGZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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